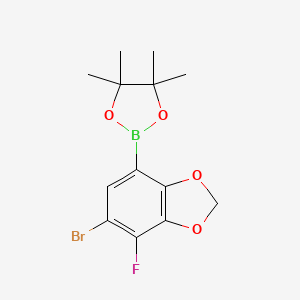

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester

Description

Properties

IUPAC Name |

2-(6-bromo-7-fluoro-1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BBrFO4/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)9(16)11-10(7)17-6-18-11/h5H,6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIFCUNYOGZZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C3=C2OCO3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BBrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601130026 | |

| Record name | 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096334-54-0 | |

| Record name | 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5-bromo-4-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester typically involves the reaction of 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include acids (e.g., HCl) and protic solvents (e.g., water, methanol).

Major Products Formed

Scientific Research Applications

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester involves its ability to participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product . In protodeboronation, the boronic ester group is protonated and eliminated as boric acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylboronic Acid Pinacol Esters

5-Bromo-4-chloro-2-fluorophenylboronic Acid Pinacol Ester

- CAS No.: Not explicitly listed.

- Molecular Formula : C₁₂H₁₄BBrClFO₂ .

- Molecular Weight : 349.41 g/mol.

- Key Differences : Replaces the methylenedioxy group with chlorine at position 3. The electron-withdrawing Cl may reduce electron density compared to the methylenedioxy group, altering reactivity in cross-coupling reactions .

4-Bromo-2-fluoro-3-methyl-5-nitrophenylboronic Acid Pinacol Ester (PC-1042)

Methoxy and Methyl-Substituted Analogues

4-Fluoro-3-methoxy-5-methylphenylboronic Acid Pinacol Ester

- CAS No.: 2121514-30-3 .

- Molecular Formula : C₁₄H₂₀BFO₃.

- Molecular Weight : 266.12 g/mol.

- Key Differences : Methoxy and methyl groups at positions 3 and 4. The methoxy group is electron-donating, enhancing ring electron density but lacking the steric and electronic effects of the methylenedioxy bridge .

5-Fluoro-4-formyl-3-methoxyphenylboronic Acid Pinacol Ester

Heterocyclic Boronic Acid Esters

1-Boc-6-methoxy-1H-indole-3-boronic Acid Pinacol Ester

- Price : €265 (250 mg) .

- Key Features : Indole core with a Boc-protected amine. Used in synthesizing kinase inhibitors, highlighting the role of heterocycles in drug discovery vs. the phenyl-based target compound .

Pyrazolo[1,5-a]pyrimidine-3-boronic Acid Pinacol Ester

Comparative Data Table

Research Findings and Reactivity Insights

Electron-Donating vs. Withdrawing Groups :

- The methylenedioxy group in the target compound increases electron density, stabilizing transition states in Suzuki couplings but may reduce reactivity with electrophiles like H₂O₂ compared to nitro-substituted analogs .

- Chloro and nitro groups (e.g., PC-1042) enhance oxidative reactivity but may require harsher conditions for coupling .

Steric Effects :

Applications in Drug Discovery :

Biological Activity

5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester (CAS Number: 2096334-54-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a boron atom, which is pivotal for its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H15BBrFO4

- Molecular Weight : 345.00 g/mol

- Physical State : Solid

- Purity : Typically >98% .

Boronic acids have been recognized for their ability to interact with diols and other biomolecules, influencing various biochemical pathways. The biological activity of 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid pinacol ester can be attributed to several mechanisms:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.

- Targeting Cancer Pathways : This compound has shown potential in targeting cancer-related pathways through modulation of protein interactions and signaling cascades.

- Antimicrobial Activity : Some studies suggest that boronic acid derivatives exhibit antimicrobial properties by interfering with bacterial cell wall synthesis.

Biological Activity Data

Case Studies

-

SIRT6 Activation in Cancer Therapy

- A study investigated the role of MDL compounds, which include derivatives of 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, in activating SIRT6, a known tumor suppressor. The findings indicated that these compounds enhance SIRT6's deacetylase activity, leading to decreased proliferation in hepatocellular carcinoma cells .

- Antimicrobial Efficacy

Safety Profile

While the compound shows promising biological activities, safety data indicate potential hazards:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Bromo-4-fluoro-2,3-methylenedioxyphenylboronic acid, pinacol ester?

- Methodology : The compound is typically synthesized via sequential halogenation and boronation. A common approach involves:

Halogenation : Bromination and fluorination of a methylenedioxybenzene precursor using reagents like NBS (N-bromosuccinimide) and Selectfluor® under inert conditions.

Boronation : Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) catalyzed by Pd(dppf)Cl₂ in THF or dioxane at 80–100°C for 12–24 hours .

- Key Considerations : Use anhydrous solvents and monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >97% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., bromo, fluoro, methylenedioxy groups). Boron-fluorine coupling in ¹⁹F NMR confirms boronate ester formation.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺).

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Q. What are the best practices for handling and storing this boronic ester?

- Storage : Store at 2–8°C in a desiccator under argon to prevent hydrolysis. Avoid exposure to moisture, acids, or bases, which degrade the boronate .

- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) to minimize side reactions .

Advanced Research Questions

Q. How can competing reactivity between bromo and fluoro substituents be managed during cross-coupling reactions?

- Optimization Strategies :

- Catalyst Selection : Use Pd-PEPPSI-IPr or SPhos-based catalysts to suppress β-hydride elimination at the fluoro site.

- Temperature Control : Conduct Suzuki-Miyaura couplings at 60–80°C to favor selective activation of the C–Br bond over C–F.

- Additives : Add silver oxide (Ag₂O) to stabilize the palladium catalyst and reduce protodeboronation .

Q. What stability challenges arise under acidic or aqueous conditions, and how can they be mitigated?

- Degradation Pathways : The methylenedioxy group is prone to acid-catalyzed ring-opening, while the boronate ester hydrolyzes in aqueous media.

- Mitigation :

- Use buffered conditions (pH 6–8) for aqueous reactions.

- Replace water with deuterated solvents (e.g., D₂O) in kinetic studies to slow hydrolysis .

Q. How does steric hindrance from the methylenedioxy group influence reactivity in cross-coupling?

- Steric Effects : The fused dioxy ring creates a planar structure, reducing accessibility to the boron center.

- Workarounds :

- Microwave-assisted Synthesis : Enhance reaction rates via microwave irradiation (e.g., 100°C, 30 minutes).

- Bulky Ligands : Use XPhos or DavePhos ligands to stabilize the palladium intermediate .

- Yield Comparison :

| Ligand | Temperature (°C) | Yield (%) |

|---|---|---|

| SPhos | 70 | 65 |

| XPhos | 70 | 78 |

| DavePhos (MW) | 100 | 85 |

| Data adapted from Miyaura borylation studies . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.